Product packaging for Acrimarine F(Cat. No.:CAS No. 129722-89-0)

Acrimarine F

Cat. No.: B14291818
CAS No.: 129722-89-0
M. Wt: 543.6 g/mol
InChI Key: SVXRUUBPUPCCBL-UHFFFAOYSA-N
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Description

Acrimarine F is a naturally occurring bisbenzylisoquinoline alkaloid identified through computational screening as a promising dual-target inhibitor for COVID-19 research . In silico studies demonstrate that this compound exhibits favorable binding affinity against two key proteins of the SARS-CoV-2 virus: the spike glycoprotein, which mediates viral entry into host cells, and the main protease (Mpro), which is essential for viral replication . This dual inhibitory potential makes it a compelling candidate for investigating novel mechanisms of antiviral action and developing therapeutic strategies. The compound belongs to a class of plant-specialized metabolites known for their diverse biological activities and signature nitrogen-containing structures . As a research chemical, this compound is intended for use in non-clinical investigations, including enzymatic assays, mechanistic studies on viral entry and replication, and as a lead compound for structural optimization in medicinal chemistry. This product is strictly for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H29NO8 B14291818 Acrimarine F CAS No. 129722-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129722-89-0

Molecular Formula

C31H29NO8

Molecular Weight

543.6 g/mol

IUPAC Name

1,6-dihydroxy-3,5-dimethoxy-2-[1-(7-methoxy-2-oxochromen-6-yl)-3-methylbut-2-enyl]-10-methylacridin-9-one

InChI

InChI=1S/C31H29NO8/c1-15(2)11-19(18-12-16-7-10-25(34)40-22(16)14-23(18)37-4)26-24(38-5)13-20-27(30(26)36)29(35)17-8-9-21(33)31(39-6)28(17)32(20)3/h7-14,19,33,36H,1-6H3

InChI Key

SVXRUUBPUPCCBL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C3=C(C=C4C(=C3O)C(=O)C5=C(N4C)C(=C(C=C5)O)OC)OC)C

Origin of Product

United States

Isolation and Structural Elucidation Methodologies for Acrimarine F

Phytochemical Sourcing and Extraction Techniques

The journey of Acrimarine F from a natural source to a purified compound begins with its careful extraction from specific plant species.

Isolation from Citrus Species

This compound has been successfully isolated from the roots of Citrus funadoko and from Citrus alata. pageplace.deepdf.pubnih.govmdpi-res.comresearchgate.netresearchgate.net These plants are the primary known natural sources of this complex alkaloid. The concentration of this compound can vary depending on the specific plant part, geographical location, and harvesting time.

Initial extraction from the dried and powdered plant material, typically the roots, is carried out using organic solvents. A common procedure involves refluxing the plant material with a solvent such as acetone (B3395972). clockss.org This process is designed to efficiently draw out a wide range of secondary metabolites, including the target acridone (B373769) alkaloids.

Chromatographic Purification Strategies for this compound

Following the initial extraction, a multi-step chromatographic process is essential to isolate this compound from the complex mixture of extracted compounds. The crude extract is typically subjected to silica (B1680970) gel column chromatography. clockss.org This technique separates compounds based on their polarity.

A gradient elution system is often employed, starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with solvents such as benzene, methylene (B1212753) chloride, and acetone-methylene chloride mixtures. clockss.org Fractions are collected and monitored, often using thin-layer chromatography (TLC), to identify those containing the desired compound.

Further purification is achieved through repeated preparative thin-layer chromatography (pTLC) using various solvent systems. clockss.org These systems may include isopropyl ether, acetone-hexane, chloroform-methanol, benzene-methanol, and benzene-ethyl acetate (B1210297) combinations. clockss.org This meticulous process allows for the separation of this compound from other closely related acridone alkaloids and impurities, yielding the pure compound.

Advanced Spectrometric Approaches for Structural Determination

The precise molecular structure of this compound was determined through the application of sophisticated spectrometric methods, which provide detailed insights into its atomic composition and connectivity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectroscopy are utilized to map out the carbon-hydrogen framework of the molecule.

Mass Spectrometry Integration in Structural Confirmation

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its precise molecular formula, which has been established as C₃₁H₂₉NO₈. pageplace.deepdf.pub The measured mass-to-charge ratio (m/z) is compared to the calculated value for the proposed formula to confirm its accuracy.

Synthetic Methodologies for Acrimarine F and Analogues

Total Synthesis Approaches for Acrimarine F

The total synthesis of this compound has been successfully achieved, providing definitive proof of its structure and enabling access to the compound from laboratory sources. These synthetic routes are crucial for creating derivatives and studying structure-activity relationships.

The foundational approach to synthesizing acrimarines, including this compound, involves the condensation of a corresponding acridone (B373769) precursor with a suitable coumarin (B35378) derivative. researchgate.net The structure of this compound, a novel acridone alkaloid featuring a coumarin unit, was elucidated through spectrometric studies, and its structure was confirmed by a synthesis following this condensation strategy. researchgate.net

This biomimetic approach typically involves the reaction of a hydroxyacridone with a prenylated coumarin alcohol, such as (E)-suberenol, often under acidic or thermal conditions. For instance, the synthesis of various novel acrimarins has been accomplished by condensing different 1,3,5-trioxygenated-9-acridone derivatives with (E)-suberenol. researchgate.net This general methodology underscores a convergent strategy where the two key heterocyclic systems are prepared separately and then joined in a later stage of the synthesis.

To overcome the limitations of classical methods, which can suffer from harsh conditions or low yields, new synthetic protocols have been developed. A significant advancement is the creation of a simple and practical one-pot (domino) Heck/dehydration reaction. mdpi.com This method allows for the efficient synthesis of key coumarin intermediates like trans-dehydroosthol and citrubuntin from readily available starting materials. mdpi.com This strategy is characterized by its protecting-group-free (PGF) nature, redox-neutral conditions, excellent stereoselectivity, and atomic economy. mdpi.com Crucially, this synthetic approach enables the formal synthesis of several dimeric natural products, including this compound and G, by providing a streamlined route to essential building blocks. mdpi.com

Another area of development focuses on the acridone core itself. A modular and flexible three-step synthetic strategy has been reported for producing various acridone natural products. nih.gov This method begins with the condensation of commercially available anthranilic acid and phenol (B47542) derivatives, followed by a regioselective annulation to efficiently form the tetracyclic core of acridone derivatives in high yields. nih.gov Such improved syntheses of the acridone scaffold are impactful for the subsequent total synthesis of more complex structures like the acrimarines. nih.govresearchgate.net

Strategic Chemical Modification and Derivatization for Analog Synthesis

The synthesis of this compound analogues relies on the strategic chemical modification of the precursor acridone and coumarin moieties. This allows for the creation of a library of related compounds to explore structure-activity relationships. Modifications can be introduced into the acridone scaffold before the key condensation step. For example, functional groups can be introduced through reactions like iodination and methylation on the acridone ring system. researchgate.net

Furthermore, the versatility of the acridine (B1665455) core allows for various modifications at the C-9 and N-10 positions, which are the most reactive sites. researchgate.net The condensation of 9-chloroacridine (B74977) derivatives with a range of amines is a common strategy to produce diverse analogues. nih.gov By systematically altering the substitution patterns on either the acridone or coumarin part, or both, chemists can fine-tune the properties of the resulting acrimarine dimer. The development of microbial synthesis platforms also holds future potential for diversifying medicinal alkaloid scaffolds through engineered biosynthetic pathways, which could be applied to produce novel halogenated or otherwise modified acrimarine analogues. frontiersin.org

Stereoselective Synthesis Considerations for this compound

Stereochemistry is a critical aspect of the synthesis of natural products like this compound, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. The key stereocenter in many acrimarine precursors is within the prenyl-type side chain of the coumarin unit.

Modern synthetic methods have shown great success in controlling this aspect. For example, the one-pot (domino) Heck/dehydration reaction developed for coumarin intermediates exhibits excellent stereoselectivity, yielding the desired trans-isomer almost exclusively. mdpi.com Achieving high stereoselectivity at this stage is vital as it directly translates to the stereochemical purity of the final acrimarine product. While general methods for the stereoselective synthesis of alkaloids are well-established, such as those using chiral auxiliaries like SAMP/RAMP-hydrazones for asymmetric additions, the focus for acrimarines has been on controlling the geometry of the coumarin side chain during its construction. marz-kreations.com The ability to selectively synthesize specific stereoisomers is fundamental for producing enantiomerically pure this compound and its analogues for detailed biological studies.

Biosynthetic Investigations of Acrimarine F

Proposed Biogenetic Pathways for Acridone-Coumarin Dimers

The biogenesis of Acrimarine F is proposed to occur through the independent synthesis of an acridone (B373769) alkaloid monomer and a coumarin (B35378) monomer, followed by a final dimerization step. These pathways originate from primary metabolism, specifically the shikimate pathway, which provides the aromatic amino acid precursors for both halves of the final molecule.

Acridone Moiety Biosynthesis: The formation of the acridone core is a well-studied example of mixed biosynthesis, combining precursors from the shikimate and polyketide pathways.

Initiation : The pathway begins with anthranilic acid, which is derived from chorismate, an intermediate of the shikimate pathway. researchgate.netfrontiersin.org In plants like Ruta graveolens, a key initial step is the N-methylation of anthranilic acid by an N-methyltransferase, yielding N-methylanthranilate. researchgate.netresearchgate.net This step is crucial as it channels the precursor into secondary metabolism. researchgate.net

Activation : The resulting N-methylanthranilate is then activated to its corresponding coenzyme A (CoA) thioester, N-methylanthraniloyl-CoA, by a specific ligase. researchgate.netbiorxiv.org

Polyketide Extension and Cyclization : The central reaction is catalyzed by the enzyme Acridone Synthase (ACS), a Type III polyketide synthase. frontiersin.orgfrontiersin.org ACS catalyzes the sequential condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA (derived from acetate). biorxiv.org This is followed by intramolecular Claisen and aldol (B89426) reactions that cyclize the polyketide intermediate to form the characteristic tricyclic acridone scaffold, specifically 1,3-dihydroxy-N-methylacridone. biorxiv.org

Tailoring Reactions : Following the formation of the basic acridone skeleton, a series of modifications, such as prenylation and hydroxylation, occur to produce the specific acridone unit found in this compound. The prenyl groups are derived from isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP) from the mevalonate (B85504) pathway. nih.gov

Coumarin Moiety Biosynthesis: The coumarin portion of this compound is derived from the phenylpropanoid pathway, which also originates from the shikimate pathway. frontiersin.orgasm.org

Initiation : The pathway starts with the amino acid L-phenylalanine. The first committed step is the deamination of phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield trans-cinnamic acid. frontiersin.orgfrontiersin.orgdergipark.org.tr

Hydroxylation and Activation : Cinnamic acid is then hydroxylated at the para-position by Cinnamate (B1238496) 4-Hydroxylase (C4H), a cytochrome P450 enzyme, to produce p-coumaric acid. frontiersin.orgdergipark.org.tr This is subsequently activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA. frontiersin.orgfrontiersin.org

Ortho-hydroxylation and Lactonization : A critical step in coumarin formation is the ortho-hydroxylation of the cinnamate derivative. frontiersin.orgpeerj.com This reaction is catalyzed by enzymes such as Feruloyl-CoA 6'-Hydroxylase (F6'H1) or p-coumaroyl-CoA 2'-hydroxylase (C2'H). biorxiv.orgfrontiersin.orgfrontiersin.org Following ortho-hydroxylation, the molecule undergoes a trans-cis isomerization of the side-chain, which facilitates spontaneous or enzyme-assisted (via Coumarin Synthase, COSY) lactonization to form the benz-α-pyrone ring system characteristic of coumarins like umbelliferone (B1683723) or scopoletin. frontiersin.orgpeerj.com

Tailoring Reactions : As with the acridone moiety, the basic coumarin scaffold undergoes further enzymatic modifications, such as prenylation and methoxylation, to generate the specific coumarin monomer required for this compound.

Dimerization: The final proposed step is the coupling of the acridone and coumarin monomers. This is hypothesized to be an intermolecular phenol (B47542) oxidative coupling reaction, forming the C-O-C ether linkage between the two units. mdpi.comrsc.org Such reactions in natural product biosynthesis are often catalyzed by specific cytochrome P450 monooxygenases or laccase/peroxidase-type enzymes that generate radical intermediates, which then couple to form the final dimeric product. researchgate.netmdpi.com

Precursor Incorporation Studies in Acrimarine Biosynthesis

Precursor feeding studies using isotopically labeled compounds are a fundamental technique for elucidating biosynthetic pathways. While specific studies on this compound are not extensively documented, the expected incorporation patterns can be inferred from research on related acridone and coumarin alkaloids.

Based on the proposed biogenetic pathways, feeding experiments using cell cultures of a producing organism, such as Citrus species, would be expected to yield the following results:

Labeled Anthranilic Acid : Administration of ¹³C- or ¹⁴C-labeled anthranilic acid would result in the label being specifically incorporated into the A-ring and adjacent atoms of the acridone core of this compound.

Labeled Phenylalanine : Feeding with labeled L-phenylalanine would lead to the specific labeling of the coumarin moiety. asm.org

Labeled Acetate (B1210297) : Labeled acetate, a precursor to malonyl-CoA, would be incorporated into the C-ring of the acridone structure, consistent with its polyketide origin.

Labeled Mevalonic Acid : In studies on the related furoacridone alkaloid rutacridone (B1680283) in Ruta graveolens cell cultures, the feeding of ¹⁴C-labeled mevalonic acid resulted in its incorporation into the isopropylidenedihydrofuran part of the molecule. This confirms that the prenyl side chains attached to many acridone and coumarin skeletons originate from the mevalonate pathway, which provides the prenyl donors IPP and DMAPP.

These expected outcomes provide a clear framework for the biosynthetic origins of the different structural components of this compound.

Table 1: Key Precursors in this compound Biosynthesis

Precursor Origin Pathway Incorporated into
Anthranilic Acid Shikimate Pathway Acridone Core (Ring A and adjacent atoms)
Malonyl-CoA Acetate/Malonate Pathway Acridone Core (Ring C)
L-Phenylalanine Shikimate Pathway Coumarin Moiety
Mevalonic Acid Mevalonate Pathway Prenyl Side Chains

Enzymatic Activities Implicated in Alkaloid Bioconversions Relevant to this compound

The biosynthesis of this compound is mediated by a series of specific enzymes that catalyze each step, from the modification of primary metabolites to the final tailoring and dimerization reactions. The enzymes belong to several well-known families involved in plant specialized metabolism.

Key enzymatic activities relevant to the formation of the acridone moiety include:

Anthranilate N-methyltransferase (ANMT) : Catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the amino group of anthranilic acid, a critical step that commits the precursor to the acridone pathway in some species. researchgate.net

Anthranilate-CoA Ligase : Activates anthranilate or its N-methylated derivative by ligating it to coenzyme A, preparing it for the polyketide synthase reaction.

Acridone Synthase (ACS) : A Type III polyketide synthase that orchestrates the condensation of N-methylanthraniloyl-CoA with three units of malonyl-CoA and the subsequent cyclization reactions to form the 1,3-dihydroxy-N-methylacridone core. frontiersin.orgbiorxiv.org

The biosynthesis of the coumarin moiety involves enzymes of the phenylpropanoid pathway:

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. frontiersin.orgfrontiersin.org

Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 enzyme (CYP) that hydroxylates cinnamic acid to p-coumaric acid. frontiersin.orgdergipark.org.tr

4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA. frontiersin.orgfrontiersin.org

Ortho-hydroxylases (e.g., F6'H1, C2'H) : These are crucial enzymes, often 2-oxoglutarate-dependent dioxygenases or CYPs, that introduce a hydroxyl group at the ortho-position of the phenyl ring, which is a prerequisite for lactonization. biorxiv.orgfrontiersin.orgfrontiersin.org

Coumarin Synthase (COSY) : An enzyme that facilitates the final lactonization step to form the coumarin ring. peerj.com

Enzymes involved in further modifications and the final dimerization include:

Prenyltransferases (PTs) : These enzymes attach prenyl groups from DMAPP or IPP to the acridone or coumarin rings, increasing their structural complexity. nih.gov

Cytochrome P450 Monooxygenases (CYPs) : This large family of enzymes is likely responsible for various late-stage tailoring steps, such as hydroxylations and methoxylations on both monomeric units. nih.gov A specific CYP is the most probable candidate for catalyzing the final intermolecular oxidative coupling to form the ether bond in this compound. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of Acridone-Coumarin Dimers

Enzyme Abbreviation Enzyme Class Role in Pathway
Phenylalanine Ammonia-Lyase PAL Lyase Converts L-phenylalanine to trans-cinnamic acid. frontiersin.orgfrontiersin.org
Cinnamate 4-Hydroxylase C4H Cytochrome P450 (CYP73A) Converts trans-cinnamic acid to p-coumaric acid. frontiersin.orgdergipark.org.tr
4-Coumarate:CoA Ligase 4CL Ligase Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.orgfrontiersin.org
Feruloyl-CoA 6'-Hydroxylase F6'H1 Dioxygenase Catalyzes ortho-hydroxylation of cinnamate derivatives. biorxiv.orgfrontiersin.org
Coumarin Synthase COSY Hydrolase/Isomerase Catalyzes trans-cis isomerization and lactonization. peerj.com
Anthranilate N-methyltransferase ANMT Methyltransferase N-methylation of anthranilic acid. researchgate.net
Acridone Synthase ACS Type III Polyketide Synthase Forms the acridone scaffold from N-methylanthraniloyl-CoA and malonyl-CoA. biorxiv.orgfrontiersin.org
Prenyltransferase PT Transferase Attaches prenyl groups to aromatic rings. nih.gov

Preclinical Evaluation of Acrimarine F Biological Activities

Antiviral Potentials

Acrimarine F, an acridone (B373769) alkaloid, has been the subject of various preclinical studies to evaluate its potential antiviral properties. Research has explored its effects against a range of viruses, from the Epstein-Barr virus to the more recent SARS-CoV-2.

Inhibitory Effects on Epstein-Barr Virus (EBV) Activation

This compound, an acridone alkaloid isolated from Citrus plants, has demonstrated significant inhibitory effects on the activation of the Epstein-Barr virus (EBV). tandfonline.commdpi-res.comnih.gov In a short-term in vitro assay examining twenty-five acridone alkaloids, this compound was one of two compounds that showed remarkable inhibitory effects on EBV activation. biocrick.comnih.gov This inhibitory activity is noteworthy as EBV is a human herpesvirus linked to various cancers. researchgate.netresearchgate.net The ability of this compound to suppress EBV activation suggests its potential as a chemopreventive agent. mdpi-res.comnih.govresearchgate.net

Specifically, studies have focused on the inhibition of EBV early antigen (EBV-EA) induction, a key step in the virus's lytic cycle which can be triggered by tumor promoters. researchgate.net this compound, extracted from Citrus alata, has been identified as a potent inhibitor of this process. mdpi-res.comnih.govresearchgate.net

Table 1: Inhibitory Effects of this compound on Epstein-Barr Virus (EBV)

Compound Source Activity Assay
This compound Citrus plants Remarkable inhibitory effects on EBV activation. biocrick.comnih.gov Short-term in vitro assay. biocrick.comnih.gov
This compound Citrus alata Very effective against Epstein-Barr virus. mdpi-res.comnih.govresearchgate.net Inhibition of EBV-EA induction. researchgate.net

Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

The antiviral spectrum of this compound also includes activity against the Human Immunodeficiency Virus Type 1 (HIV-1). mdpi.comresearchgate.net While detailed mechanistic studies on this compound's anti-HIV-1 action are part of a broader investigation into various alkaloids, its inclusion among compounds with noted anti-HIV potential is significant. tandfonline.commdpi-res.comnih.govresearchgate.net Research has highlighted that alkaloids, as a class of compounds, exhibit potent activity against HIV-1. mdpi-res.comnih.govresearchgate.net

Table 2: Antiviral Activity of this compound against HIV-1

Compound Virus Noted Activity
This compound Human Immunodeficiency Virus Type 1 (HIV-1) Shows antiviral activity. mdpi.comresearchgate.net

Investigations against SARS-CoV-2 (COVID-19) in In Silico Models

In the wake of the COVID-19 pandemic, researchers have utilized computational, or in silico, models to rapidly screen potential antiviral compounds. plos.orgsemanticscholar.org this compound was among 102 known alkaloids evaluated in docking studies against key SARS-CoV-2 targets: the main protease (Mpro or 3CLpro) and the spike glycoprotein (B1211001). plos.orggrafiati.comscienceopen.comnih.gov These proteins are crucial for viral replication and entry into host cells, respectively. plos.orggrafiati.com

The in silico analysis identified this compound as one of the top six dual inhibitory lead compounds with favorable docking scores against both targets. plos.orggrafiati.comnih.govresearchgate.net Molecular docking studies showed its potential to inhibit the crystal structure of the COVID-19 main protease and the spike glycoprotein. ijcrt.org Further computational analysis, including molecular dynamics simulations, was performed to assess the stability of the interaction between this compound and these viral proteins. plos.orgplos.org Trajectory analysis of the main protease and spike receptor-binding domain in complex with this compound was conducted to understand the dynamics of these interactions. plos.org Bioactivity score analysis also suggested that this compound could effectively interact with its biological targets. plos.org These computational findings highlight this compound as a potential candidate for further investigation in the development of treatments for COVID-19. plos.orgresearchgate.net

Table 3: In Silico Evaluation of this compound against SARS-CoV-2

Target Protein Method Finding
Main protease (Mpro/3CLpro) & Spike glycoprotein Molecular Docking Favorable docked scores, identified as a top dual inhibitory compound. plos.orggrafiati.comnih.govresearchgate.netijcrt.org
Main protease & Spike glycoprotein Molecular Dynamics Simulation Assessed the stability of the ligand-protein interaction. plos.orgplos.org

Broad-Spectrum Antiviral Observations (e.g., Poliovirus, Vaccinia, Influenza)

Beyond specific viruses, this compound has been noted for its broad-spectrum antiviral activities. mdpi.comresearchgate.net It is listed among a group of alkaloids that demonstrate effects against a variety of viruses, including poliovirus, vaccinia virus, and influenza virus. nih.govmdpi.comresearchgate.netresearchgate.net This suggests that this compound may have a wider range of antiviral applications that warrant further investigation. nih.govresearchgate.net

Antitumor and Anticancer Preclinical Studies

The biological activities of this compound also extend to the realm of cancer research, with a particular focus on its ability to inhibit the effects of tumor promoters.

Inhibition of Tumor Promoter-Induced Effects (e.g., EBV-EA induction)

A significant aspect of this compound's preclinical evaluation is its ability to inhibit the induction of Epstein-Barr virus early antigen (EBV-EA) by tumor promoters. researchgate.net This is a crucial finding, as the activation of EBV by certain tumor promoters is considered a key step in the development of some cancers. In a short-term in vitro assay, this compound was one of twenty-five acridone alkaloids from Citrus plants tested, and it exhibited remarkable inhibitory effects on EBV activation. biocrick.comnih.gov This inhibitory action on a virus closely linked to carcinogenesis underscores the potential of this compound as an antitumor agent. nih.gov

Cellular Assays for Antineoplastic Potential in Various Cell Lines

While direct studies on the cytotoxic effects of this compound on various cancer cell lines are not extensively available in the reviewed literature, the broader class of acridone alkaloids, to which this compound belongs, has demonstrated significant antineoplastic potential. Acridone alkaloids are predominantly isolated from plant families such as Rutaceae, to which the Citrus genus belongs. Research on acridone alkaloids derived from various Citrus species, such as Citrus maxima and Citrus aurantium, has shown their ability to inhibit the proliferation of a range of human cancer cell lines.

Cellular assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are employed to evaluate the cytotoxic effects of these compounds. researchgate.netnih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability, is a standard metric used to quantify the potency of a potential anticancer agent. researchgate.net

Studies on acridone alkaloids from the stem bark of Citrus aurantium have revealed potent to moderate cytotoxicity against several human carcinoma cell lines. nih.gov These include lung (A549), liver (HepG2), breast (MCF7), and prostate (PC3) cancer cells. nih.gov The isolated compounds from C. aurantium demonstrated IC50 values ranging from 12.65 to 50.74 µM. nih.gov Notably, these compounds exhibited a degree of selectivity, showing at least four times more cytotoxicity towards carcinoma cells compared to normal human prostate epithelium cells (PNT2). nih.gov

Similarly, acridone alkaloids isolated from Citrus maxima have been found to be cytotoxic to HepG2 (hepatoma) and KB (epidermoid carcinoma) cell lines. researchgate.netzendy.io For instance, five acridone alkaloids from C. maxima displayed IC50 values below 50 µM in these cell lines. scispace.com One of the compounds, citracridone-III, was particularly potent against the HepG2 cell line with an IC50 value of 17.0 µM. scispace.com Another compound, a 5-hydroxynoracronycine alcohol, showed the most cytotoxicity against the KB cell line with an IC50 of 19.5 µM. scispace.com

The inhibitory effects of some acridone alkaloids have also been linked to the Epstein-Barr virus (EBV). scispace.commdpi-res.comresearchgate.netnih.gov this compound, along with 5-hydroxynoracronycine, has been noted for its remarkable inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA). nih.govresearchgate.net Since EBV is associated with the development of certain types of cancers, this inhibitory activity suggests a potential mechanism for the antineoplastic action of this compound.

Interactive Table: Cytotoxicity of Acridone Alkaloids from Citrus Species on Various Cancer Cell Lines

Compound ClassSourceCancer Cell LineAssayIC50 ValueReference
Acridone AlkaloidsCitrus aurantiumA549 (Lung)MTT3.88 µg/mL (DCM fraction) researchgate.netnih.gov
Acridone AlkaloidsCitrus aurantiumHepG2 (Liver)MTT5.73 µg/mL (DCM fraction) researchgate.netnih.gov
Acridone AlkaloidsCitrus aurantiumMCF7 (Breast)MTT12.65 - 50.74 µM nih.gov
Acridone AlkaloidsCitrus aurantiumPC3 (Prostate)MTT12.65 - 50.74 µM nih.gov
Acridone AlkaloidsCitrus maximaHepG2 (Hepatoma)MTT<50 µM researchgate.netscispace.com
Acridone AlkaloidsCitrus maximaKB (Epidermoid Carcinoma)MTT<50 µM researchgate.netscispace.com
Citracridone-IIICitrus maximaHepG2 (Hepatoma)MTT17.0 µM scispace.com
5-hydroxynoracronycine alcoholCitrus maximaKB (Epidermoid Carcinoma)MTT19.5 µM scispace.com

Antimicrobial Activities

The antimicrobial properties of this compound have not been specifically detailed in the available scientific literature. However, the broader class of alkaloids, including those with an acridone structure, are known to possess a wide spectrum of antimicrobial activities.

Assessment of Antibacterial Effects

While specific data on the antibacterial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not available, general studies on alkaloids indicate their potential as antibacterial agents. nih.govresearchgate.net Alkaloids can exert their antibacterial effects through various mechanisms, including the disruption of the bacterial cell membrane, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways. researchgate.net

For context, other alkaloids have demonstrated significant antibacterial properties. For example, berberine (B55584) has shown activity against oral pathogens with MIC values ranging from 3.8 µg/mL to 500 µg/mL. nih.gov Sanguinarine has exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the range of 1.56 to 6.25 µg/mL. nih.gov These examples highlight the potential of alkaloids as a source of new antibacterial compounds, though specific research on this compound is needed to ascertain its particular spectrum of activity.

Interactive Table: Antibacterial Activity of Related Alkaloids (for context)

AlkaloidBacterial StrainMIC ValueReference
BerberineFusobacterium nucleatum31.25 µg/mL nih.gov
BerberineEnterococcus faecalis3.8 µg/mL nih.gov
BerberinePrevotella intermedia500 µg/mL nih.gov
SanguinarineMRSA1.56 - 6.25 µg/mL nih.gov

Evaluation of Antifungal Properties

Similar to its antibacterial profile, specific studies detailing the antifungal properties of this compound are lacking. The general class of alkaloids has been shown to be effective against various fungal pathogens. nih.gov The mechanisms of antifungal action can be diverse, often involving disruption of the fungal cell membrane or interference with essential cellular processes.

For instance, some alkaloids have demonstrated activity against Candida albicans, a common human fungal pathogen. nih.gov The antifungal activity is typically quantified by determining the MIC, which is the lowest concentration of the compound that inhibits the visible growth of the fungus. While a review mentions that alkaloids like this compound show antiviral activities, it does not provide specific data on its antifungal effects. researchgate.net Further research is required to determine if this compound possesses any significant antifungal properties and to identify its spectrum of activity against different fungal species.

Mechanistic Insights into Acrimarine F Bioactivity

Molecular Docking and Computational Chemistry Analyses

Computational methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in predicting and analyzing the interaction of Acrimarine F with various biological targets at the molecular level.

Interaction Dynamics with Viral Proteins (e.g., SARS-CoV-2 Main Protease, Spike Glycoprotein)

In the context of the COVID-19 pandemic, researchers have explored the potential of numerous natural compounds, including this compound, as inhibitors of key SARS-CoV-2 proteins. researchgate.netnih.govplos.org The main protease (Mpro or 3CLpro) and the spike glycoprotein (B1211001) are critical for the virus's replication and entry into host cells, respectively, making them prime targets for antiviral drug development. nih.govplos.org

Molecular docking studies have been conducted to evaluate the binding affinity of a library of alkaloids against these viral proteins. nih.govplos.org this compound was identified as one of the top compounds with favorable docked scores, suggesting a potential dual inhibitory role against both the main protease and the spike glycoprotein. nih.govplos.orgnih.gov

Specifically, in silico analyses have shown that this compound can interact with key amino acid residues within the binding pockets of these viral proteins. plos.org For the main protease (PDB ID: 6LU7), these interactions are crucial for inhibiting its enzymatic activity, which is essential for processing viral polyproteins. plos.orgsemanticscholar.org Similarly, interactions with the spike glycoprotein (PDB ID: 6LZG) can potentially interfere with its binding to the human angiotensin-converting enzyme 2 (ACE2) receptor, thereby blocking viral entry into host cells. plos.orgsemanticscholar.org

Molecular dynamics (MD) simulations have been employed to further investigate the stability of the this compound-protein complexes. plos.org These simulations provide insights into the dynamic behavior of the ligand-receptor interactions over time, helping to confirm the stability of the predicted binding modes. plos.org

Binding Affinity and Interaction Profiles in In Silico Models

The binding affinity of this compound to viral proteins is a key indicator of its potential inhibitory activity. This is typically quantified by the docking score, with more negative values indicating a stronger binding affinity. semanticscholar.org

In one study, this compound demonstrated a binding energy of -5.4310 kcal/mol with the SARS-CoV-2 main protease (6LU7) and -6.9579 kcal/mol with the spike glycoprotein (6LZG). semanticscholar.org Another study reported a docking score of -6.9579 kcal/mol for the spike protein. plos.org These scores, when compared to standard antiviral compounds, highlight the potential of this compound as a therapeutic candidate. semanticscholar.org

The interaction profile of this compound involves the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target proteins. plos.org For instance, with the spike glycoprotein, this compound was observed to form hydrogen bonds with residues such as Asn210, Gln98, Ser511, and Lys562. plos.org The table below summarizes the binding affinities of this compound and other selected alkaloids against SARS-CoV-2 proteins from a comparative study.

Binding Affinities of Selected Alkaloids against SARS-CoV-2 Proteins
CompoundBinding Energy (kcal/mol) - Main Protease (6LU7)Binding Energy (kcal/mol) - Spike Glycoprotein (6LZG)
This compound-5.4310-6.9579
Neferine-7.5025-10.0245
Isoliensinine-7.7072-9.8434
Liensinine-7.4038-9.5434
Fangchinoline-6.2187-7.9562
Emetine-5.4038-8.8434

Elucidation of Cellular and Molecular Targets

Beyond viral proteins, research has also focused on identifying the cellular and molecular targets of this compound to understand its broader biological effects.

Modulation of Epstein-Barr Virus Activation Pathways

This compound has demonstrated notable inhibitory effects on the activation of the Epstein-Barr virus (EBV) in in vitro assays. nih.govtandfonline.com EBV is a human herpesvirus associated with various malignancies. A study examining twenty-five acridone (B373769) alkaloids from Citrus plants found that this compound, along with 5-hydroxynoracronycine, exhibited remarkable inhibitory effects on EBV activation. nih.govmdpi-res.commdpi.com This suggests that this compound may interfere with the signaling pathways that trigger the lytic cycle of the virus. nih.gov

Potential Enzyme Inhibition Profiles

The bioactivity score analysis of this compound suggests its potential to interact with and inhibit various enzymes. plos.orgresearchgate.net Computational predictions indicate that it may act as a G protein-coupled receptor ligand, a nuclear receptor ligand, an ion channel modulator, a kinase inhibitor, and a general enzyme inhibitor. researchgate.net These predictions, derived from its chemical structure, point towards a broad range of potential molecular targets within the cell. researchgate.net Further experimental validation is required to confirm these potential enzyme inhibition profiles.

Investigation of Downstream Signaling Pathways and Cellular Responses

The interaction of this compound with its molecular targets is expected to trigger a cascade of downstream signaling events, ultimately leading to specific cellular responses. While detailed studies on the downstream signaling pathways specifically modulated by this compound are limited, its predicted ability to inhibit kinases and modulate receptor activity suggests a potential influence on key cellular processes such as cell proliferation, inflammation, and apoptosis. researchgate.net For instance, the inhibition of kinases involved in viral replication or host inflammatory responses could be a key mechanism of its antiviral and anti-inflammatory effects. Further research is necessary to fully elucidate the complex downstream signaling networks affected by this compound and the resulting cellular outcomes.

Future Research Directions and Translational Perspectives for Acrimarine F

The promising, yet nascent, bioactivity profile of Acrimarine F necessitates a forward-looking research agenda to fully unlock its therapeutic potential. Future investigations should be strategically oriented towards elucidating its molecular mechanisms, understanding its metabolic fate, and optimizing its structure for enhanced efficacy and target specificity.

Q & A

Basic: How should researchers design experiments to evaluate Acrimarine F’s binding affinity with SARS-CoV-2 proteins?

Answer:
Utilize in-silico molecular docking to predict binding interactions. Key parameters include:

  • Binding energy calculations : this compound exhibits binding energies of -5.4310 kcal/mol (6LU7) and -6.9579 kcal/mol (6LZG), indicating strong affinity .
  • Hydrogen bond analysis : Identify interactions with residues like Gln189 (6LU7) and Asn210 (6LZG) using 2D/3D visualization tools (e.g., PyMOL) .
  • Validation : Compare RMSD values (e.g., 0.000 Å for 6LZG-molnupiravir overlap) to ensure docking accuracy .

Advanced: How can researchers resolve contradictions in binding energy data across studies on this compound?

Answer:
Apply systematic frameworks:

  • FINER criteria : Assess if conflicting data arise from feasibility (e.g., docking software differences) or novelty (e.g., unexplored protein conformations) .
  • Principal contradiction analysis : Determine if discrepancies stem from methodological variability (e.g., force fields) or biological context (e.g., pH/temperature effects) .
  • Sensitivity testing : Re-run simulations with adjusted parameters (e.g., grid size, scoring functions) to identify robustness .

Basic: What methodologies are recommended to assess the drug-likeness of this compound?

Answer:
Use computational tools like Swiss ADME to evaluate:

  • Lipinski’s Rule : this compound complies except for molecular weight, warranting further optimization .
  • Bioactivity scores : Scores between -0.50 and 0.0 suggest moderate activity; this compound outperforms other alkaloids (e.g., emetine) in anti-COVID potential .
  • CYP inhibition : Screen for interactions (e.g., CYP3A4 inhibition) to predict metabolic stability .

Advanced: How can molecular docking parameters be optimized for this compound?

Answer:

  • RMSD alignment : Ensure docked poses align with reference structures (e.g., 6LZG-molnupiravir RMSD: 0.000 Å) .
  • Trajectory analysis : Use MD simulations (50 ns) to monitor stability via RMSD, RMSF, and radius of gyration metrics .
  • Hydrophobic interaction mapping : Prioritize residues like Met49 (6LU7) and Tyr202 (6LZG) for binding site refinement .

Basic: What strategies validate in-silico predictions of this compound’s bioactivity?

Answer:

  • Correlation analysis : Link transcriptomic (e.g., CXCL1 expression) and metabolomic data (e.g., Acrimarine I levels) to confirm biological relevance .
  • Experimental replication : Reproduce docking results using multiple software (AutoDock, Schrödinger) and compare outcomes .

Advanced: How should researchers interpret conflicting CYP inhibition data for this compound?

Answer:

  • Enzyme-specific profiling : this compound inhibits CYP3A4 and CYP2C19 but not CYP2D6; contextualize findings with tissue-specific CYP expression .
  • Toxicity cross-check : Correlate inhibition with hepatotoxicity (observed in this compound) and cardiotoxicity (absent due to hERG II inhibition) .

Basic: What are best practices for reproducing molecular dynamics (MD) simulations of this compound?

Answer:

  • Protocol standardization : Document thermal conditions (300 K), simulation duration (50 ns), and software settings (e.g., GROMACS parameters) .
  • Data sharing : Provide trajectory files and force field details to enable replication per FAIR principles .

Advanced: How to integrate multi-omics data when studying this compound’s mechanisms?

Answer:

  • Pearson correlation : Identify metabolite-gene pairs (e.g., Acrimarine I-CXCL1, ρ ≥ 0.8) to map pathways .
  • Network modeling : Use tools like Cytoscape to visualize interactions between transcriptomic DEGs and metabolomic DMs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.